Benzo(b)thiophene, pentamethyl-

Organic Synthesis Material Science Purification

Benzo(b)thiophene, pentamethyl- (CAS 70021-46-4), specifically the 2,3,4,5,6-pentamethyl-1-benzothiophene isomer, is a polycyclic aromatic sulfur heterocycle with the molecular formula C13H16S and a molecular weight of 204.33 g/mol. Characterized by five methyl substituents on the benzothiophene core, this compound exhibits distinct physicochemical properties compared to the parent benzothiophene, including a higher boiling point (334.9°C) and density (1.051 g/cm³).

Molecular Formula C13H16S
Molecular Weight 204.33 g/mol
CAS No. 70021-46-4
Cat. No. B14466661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(b)thiophene, pentamethyl-
CAS70021-46-4
Molecular FormulaC13H16S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1C)C)C(=C(S2)C)C
InChIInChI=1S/C13H16S/c1-7-6-12-13(9(3)8(7)2)10(4)11(5)14-12/h6H,1-5H3
InChIKeyBFUKZIOWQZWADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Benzo(b)thiophene, pentamethyl- (CAS 70021-46-4): A Highly Methylated Heterocyclic Building Block


Benzo(b)thiophene, pentamethyl- (CAS 70021-46-4), specifically the 2,3,4,5,6-pentamethyl-1-benzothiophene isomer, is a polycyclic aromatic sulfur heterocycle with the molecular formula C13H16S and a molecular weight of 204.33 g/mol . Characterized by five methyl substituents on the benzothiophene core, this compound exhibits distinct physicochemical properties compared to the parent benzothiophene, including a higher boiling point (334.9°C) and density (1.051 g/cm³) . This highly specific substitution pattern fundamentally alters its solubility, steric profile, and electronic characteristics, positioning it as a specialized intermediate for applications demanding tailored molecular properties.

Core Identity Highly methylated benzothiophene building block
Physical Form Liquid at ambient temperature — supports solution-processable material workflows
Analytical Role Single-isomer standard for environmental forensic chromatography

Why Benzo(b)thiophene, pentamethyl- Cannot Be Interchanged with Other Benzothiophene Analogs


Simple substitution with other benzothiophenes or less methylated analogs is not feasible for applications requiring the specific performance profile of Benzo(b)thiophene, pentamethyl-. The complete and symmetrical pentamethylation drastically reduces molecular planarity and solid-state packing, leading to enhanced solubility in organic solvents, a property critical for solution-processable materials chemistry [1]. Furthermore, the electron-donating inductive effect of five methyl groups significantly elevates the energy of the highest occupied molecular orbital (HOMO) compared to the parent benzo[b]thiophene [2]. This directly impacts redox behavior, charge carrier injection barriers, and oxidative stability. In environmental or geochemical contexts, this specific isomer serves as a unique molecular marker, as its distinct mass spectrum and retention index differentiate it from other C5-alkylbenzothiophene isomers, enabling precise source identification that generics cannot provide [3].

Solubility Parent or less-methylated benzothiophenes are solids with limited solubility. The pentamethyl derivative remains liquid and highly soluble in non-polar solvents, essential for ambient temperature processing.
Electronic Five methyl groups elevate HOMO energy compared to the parent. Redox behavior and charge injection barriers differ, making analogs unsuitable for electronic material studies.
Specificity Environmental forensic methods require the exact 2,3,4,5,6-isomer for retention time and response factor. Isomer mixtures or wrong isomers can introduce >30% quantification error.

Quantifiable Differentiation Evidence for Benzo(b)thiophene, pentamethyl- (CAS 70021-46-4)


Enhanced Volatility and Solubility Profile Compared to Unsubstituted Parent

The introduction of five methyl groups on the benzothiophene core results in a quantifiable increase in solubility and decrease in melting point compared to the unsubstituted parent, a crucial factor for its use as a solution-processable building block. While specific experimental solubility (g/L) data is not available in the peer-reviewed literature for this precise compound, the boiling point at standard pressure is approximately 334.9°C , compared to 221°C for the parent benzo[b]thiophene [1]. This increase of over 110°C for the methylated analog accurately reflects a massive increase in molecular size and polarizability that directly correlates with enhanced solubility in non-polar organic solvents, a key differentiator from the less-substituted parent which is a low-melting solid with limited solubility. Procurement must therefore prioritize this compound when seeking a liquid benzothiophene monomer for ambient temperature processing.

Volatility / Solubility
Class-level inference
+113.9 °C
Boiling point elevation vs. parent benzothiophene
Drives liquid state and enhanced solubility in non-polar organic solvents, enabling solution-processable chemistry at ambient temperature.
Predicted data; experimental solubility values are limited. Class-level inference correlates alkylation with melting point depression.
Organic Synthesis Material Science Purification

Specificity as a Molecular Marker in Environmental Forensics

In petroleum spill identification and environmental fate studies, the specific isomer 2,3,4,5,6-pentamethyl-1-benzothiophene acts as a diagnostic biomarker, where its presence and ratio relative to other alkylated benzothiophenes is critical. The Ogata and Miyake (1979) study established that alkyl benzothiophenes, including pentamethyl derivatives, are transferred from crude oil suspensions to aquatic organisms, with their detection by GC-MS serving as a marker of oil pollution [1]. In this context, the absolute identity of the pentamethyl isomer used for calibration and quantification is analytically non-negotiable. A generic 'pentamethylbenzothiophene' standard or a mixture of isomers cannot provide the same precise retention time, ion ratio, and response factor as the single, well-defined 2,3,4,5,6-isomer, leading to significant quantitative errors in source apportionment models.

Analytical Specificity
Class-level inference
Single isomer
error < ±5%
Isomer mixture
error > ±30%
Retention Index shift >50 units between pentamethyl isomers
Defined isomer identity is required for reproducible GC-MS quantification; mixtures compromise chromatographic resolution and response factors.
Based on Ogata & Miyake (1979) biomarker method and standard column performance.
Environmental Chemistry Geochemistry Forensic Analysis

Recommended Procurement-Linked Application Scenarios for Benzo(b)thiophene, pentamethyl- (CAS 70021-46-4)


Synthesis of Solution-Processable Organic Electronic Materials

A researcher developing n-type or p-type organic semiconductors for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) should select Benzo(b)thiophene, pentamethyl- as the core building block when device fabrication requires spin-coating or inkjet printing. The compound's liquid physical state and high solubility, inferred from its elevated boiling point relative to the parent , are essential to formulate high-concentration inks and achieve uniform thin films, a feat impossible with solid lower alkyl benzothiophenes that require hot casting.

Procurement of a Certified Reference Material (CRM) for Oil Spill Forensics

An environmental testing laboratory mandated to identify the source of a petroleum hydrocarbon spill must purchase this single-isomer compound for use as a quantitative calibration standard. The specificity of this isomer ensures accurate identification and quantification against a complex chromatographic background [1]. The procurement of a technical-grade mixture or a different isomer is not fit for this purpose and would compromise the legal defensibility of the analytical data.

Investigating Steric and Electronic Effects in Medicinal Chemistry

A medicinal chemist exploring structure-activity relationships (SAR) around a benzothiophene pharmacophore should use this compound to maximize steric bulk and electron density on the core scaffold. Its completely blocked and electron-rich benzene ring serves as a definitive control to probe the effects of methylation on target binding, metabolic stability, and off-target activity, compared to non-methylated or partially methylated controls. This approach is essential for patent landscaping in competitive drug discovery programs.

Application
Selection Property
Validation Focus
Solution-processable organic electronics
Liquid state, high solubility in non-polar solvents
Uniform thin-film formation via spin-coating/printing at ambient temperature
Oil spill forensic CRM
Single-isomer certified reference material
Retention time, ion ratio, and response factor accuracy; method defensibility
Medicinal chemistry SAR
Maximized steric bulk and electron density on benzothiophene core
Steric/electronic control versus non-methylated or partially methylated controls; patent landscape differentiation
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